

spectroscopic characterization of 6-Chloro-5-methoxy-1H-indole

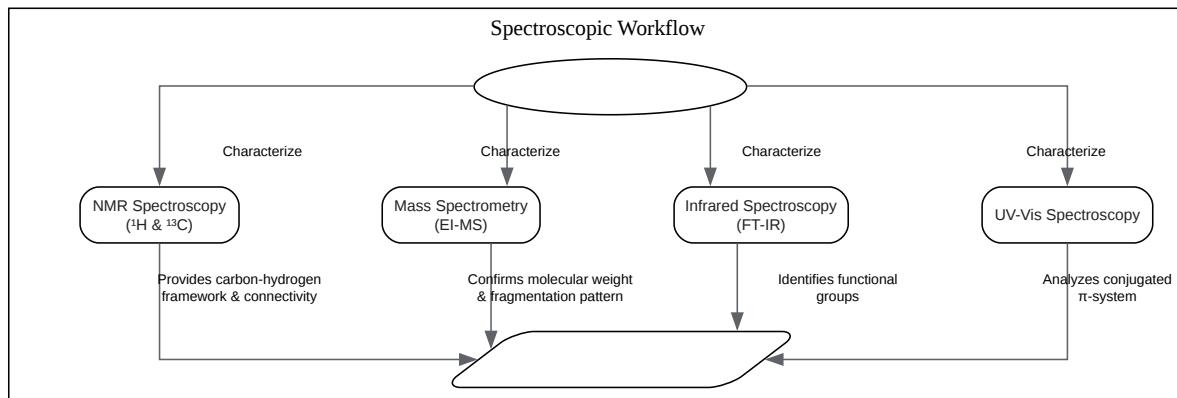
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-methoxy-1H-indole

Cat. No.: B1367382

[Get Quote](#)


An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-5-methoxy-1H-indole**

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of **6-Chloro-5-methoxy-1H-indole** (CAS No: 63762-72-1, Molecular Formula: C₉H₈ClNO, Molecular Weight: 181.62 g/mol)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a methodological workflow, grounding each step in established scientific principles and field-proven insights. While direct, published spectral data for this specific molecule is sparse, this guide leverages data from closely related analogs to predict, interpret, and cross-validate spectral results, presenting a robust strategy for the structural elucidation of novel or sparsely characterized indole derivatives.

Foundational Strategy: A Multi-Technique Approach

The unambiguous structural confirmation of a molecule like **6-Chloro-5-methoxy-1H-indole** cannot rely on a single analytical technique. Instead, a synergistic approach is required, where each spectroscopic method provides a unique piece of the structural puzzle. The data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are interwoven to build a self-validating analytical system. This guide will detail the acquisition, interpretation, and synthesis of data from each of these core techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For **6-Chloro-5-methoxy-1H-indole**, we will analyze both ^1H and ^{13}C NMR spectra.

Expertise in Action: Experimental Design

Causality Behind Experimental Choices:

- Solvent Selection: Deuterated chloroform (CDCl_3) is an excellent initial choice for indole derivatives due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the acidic N-H proton of the indole can undergo exchange with residual water or may be broadened. For better resolution of the N-H proton, deuterated dimethyl sulfoxide (DMSO-d_6) is a superior choice, as it acts as a hydrogen bond acceptor, resulting in a sharper N-H signal at a more downfield chemical shift[2].

- Referencing: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ^1H and ^{13}C NMR, providing a universal reference point for chemical shifts[3]. If TMS is not added, the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C) serves as a reliable secondary reference[4].

Protocol: ^1H NMR Data Acquisition & Processing

- Sample Preparation: Accurately weigh 5-10 mg of **6-Chloro-5-methoxy-1H-indole** and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into a 400 or 500 MHz spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity[5].
- Acquisition:
 - Pulse Program: Use a standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Spectral Width: Set to \sim 16 ppm, centered around 7 ppm.
 - Number of Scans (NS): 16-64 scans are typically sufficient.
 - Relaxation Delay (D1): A delay of 1-2 seconds is standard[5].
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum and apply a baseline correction.
 - Calibrate the chemical shift axis using TMS (0.00 ppm) or the residual solvent peak.
 - Integrate all signals to determine relative proton counts.

Predicted ^1H NMR Data and Interpretation

The following data is predicted based on known substituent effects and analysis of related structures like 6-chloro-3-methyl-1H-indole and 5-methoxy-3-methyl-1H-indole[3].

Table 1: Predicted ^1H NMR Data for **6-Chloro-5-methoxy-1H-indole** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N-H (H1)	~8.1 - 8.3	br s	-	1H
H2	~7.2 - 7.3	t	$J \approx 2.5\text{-}3.0 \text{ Hz}$	1H
H3	~6.4 - 6.5	t	$J \approx 2.5\text{-}3.0 \text{ Hz}$	1H
H4	~7.4 - 7.5	s	-	1H
H7	~7.1 - 7.2	s	-	1H
-OCH ₃	~3.9	s	-	3H

Interpretation:

- N-H Proton: The broad singlet in the downfield region (~8.1-8.3 ppm) is characteristic of the indole N-H proton[5]. Its broadness is due to quadrupole broadening from the ^{14}N nucleus and potential chemical exchange.
- Pyrrole Protons (H2, H3): H2 and H3 on the pyrrole ring typically appear as triplets due to coupling with each other and the N-H proton. H3 is expected to be more upfield (~6.4 ppm) than H2 (~7.2 ppm)[5].
- Benzene Protons (H4, H7): With substituents at positions 5 and 6, both H4 and H7 are isolated and are expected to appear as singlets. The electron-donating methoxy group at C5 would shield the adjacent H4, while the chloro group at C6 would deshield H7. However, the combined electronic effects make precise prediction difficult without experimental data, but they are expected in the aromatic region.
- Methoxy Protons: The sharp singlet at ~3.9 ppm, integrating to 3H, is the unmistakable signature of the methoxy group protons.

Protocol: ^{13}C NMR Data Acquisition

- Sample and Setup: Use the same sample prepared for ^1H NMR analysis.
- Acquisition:
 - Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
 - Spectral Width: ~240 ppm, centered around 120 ppm.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , 1024 to 4096 scans are often required for good signal-to-noise[5].
 - Relaxation Delay (D1): 2 seconds.

Predicted ^{13}C NMR Data and Interpretation

The chemical shifts are predicted based on additive models and data from similar substituted indoles[3][6][7].

Table 2: Predicted ^{13}C NMR Data for **6-Chloro-5-methoxy-1H-indole**

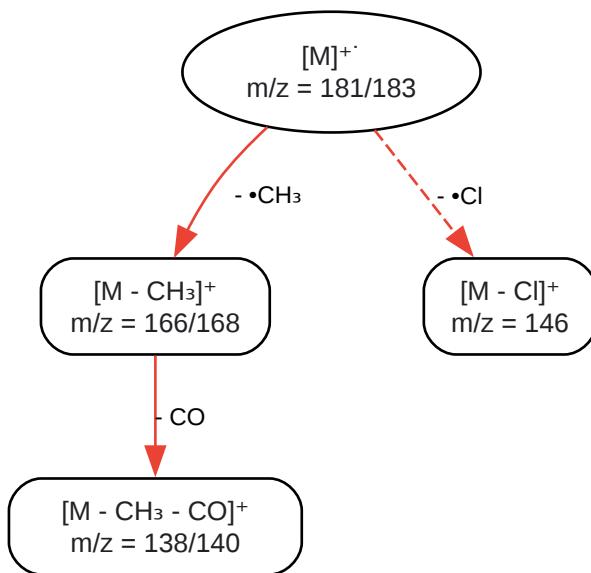
Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~124
C3	~103
C3a	~129
C4	~101
C5	~150
C6	~115
C7	~112
C7a	~131
$-\text{OCH}_3$	~56

Interpretation:

- **Aromatic Carbons:** The nine distinct signals confirm the presence of nine unique carbon environments. The carbons of the benzene and pyrrole rings are expected between 100-150 ppm.
- **Substituent Effects:**
 - C5 (C-O): The carbon attached to the electronegative oxygen of the methoxy group (C5) is significantly deshielded and expected to be the furthest downfield in the aromatic region (~150 ppm).
 - C6 (C-Cl): The carbon bearing the chlorine atom (C6) is also deshielded, but typically less so than a C-O carbon, predicted around 115 ppm[5].
 - -OCH₃: The methoxy carbon itself provides a key signal in the upfield region (~56 ppm), confirming the presence of this functional group[6].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a structural fingerprint.


Protocol: EI-MS Data Acquisition

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[2].
- **Analysis:** The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Fragmentation Analysis

For C_9H_8ClNO , the exact mass is 181.0294 Da[1]. The mass spectrum will show a molecular ion peak (M^+) at m/z 181 and an $M+2$ peak at m/z 183 with an intensity of approximately one-third that of the M^+ peak, which is the characteristic isotopic signature of a single chlorine atom.

The fragmentation is predicted based on established pathways for methoxy and chloro aromatic compounds[8][9].

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for **6-Chloro-5-methoxy-1H-indole**.

Interpretation:

- Molecular Ion (m/z 181/183): The presence of this peak confirms the molecular weight. The $\sim 3:1$ ratio of the 181 to 183 peaks is definitive proof of one chlorine atom.
- Loss of Methyl Radical (m/z 166/168): A primary and highly favorable fragmentation pathway for methoxy aromatic compounds is the loss of a methyl radical ($\cdot CH_3$, 15 Da) from the methoxy group. This results in a stable, resonance-delocalized cation. This is expected to be the base peak or a very intense peak in the spectrum.

- Subsequent Loss of Carbon Monoxide (m/z 138/140): The $[M - CH_3]^+$ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a five-membered ring fragment, a common pathway for phenolic-type ions.
- Loss of Chlorine Radical (m/z 146): Direct cleavage of the C-Cl bond to lose a chlorine radical ($\bullet Cl$, 35/37 Da) is possible but may be less favored than the initial loss of the methyl radical.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and the electronic structure of the conjugated system.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast onto a salt plate from a volatile solvent. The sample is then analyzed using an FT-IR spectrometer[4].

Table 3: Predicted IR Absorption Bands for **6-Chloro-5-methoxy-1H-indole**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~3400	N-H Stretch	Medium
~3100-3000	Aromatic C-H Stretch	Medium
~2950-2850	Aliphatic C-H Stretch (-OCH ₃)	Medium
~1610, ~1480	Aromatic C=C Stretch	Medium-Strong
~1250	Aryl-O (asymmetric) Stretch	Strong
~1050	Aryl-O (symmetric) Stretch	Medium
~850-750	C-Cl Stretch	Strong

Interpretation: The key diagnostic peaks are the N-H stretch around 3400 cm^{-1} , the strong aryl-ether C-O stretch around 1250 cm^{-1} , and a C-Cl stretch in the fingerprint region[2][10].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the indole ring.

Protocol: A dilute solution of the compound ($\sim 10^{-5}\text{ M}$) is prepared in a UV-transparent solvent, typically methanol or ethanol. The absorption spectrum is recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer[4][11].

Predicted UV-Vis Absorption: Indole itself exhibits two main absorption bands, a strong band ($^1\text{L}_\text{a}$) around 260-270 nm and a weaker, longer-wavelength band ($^1\text{L}_\text{e}$) around 280-290 nm. The chloro and methoxy substituents are auxochromes that will cause a bathochromic (red) shift in these absorptions. It is predicted that **6-Chloro-5-methoxy-1H-indole** will display absorption maxima (λ_{max}) at approximately 275-285 nm and 295-305 nm in methanol[12].

Conclusion: Synthesizing the Data

The structural elucidation of **6-Chloro-5-methoxy-1H-indole** is achieved by integrating the data from all spectroscopic techniques.

- MS confirms the elemental composition ($\text{C}_9\text{H}_8\text{ClNO}$).
- IR confirms the presence of N-H, $-\text{OCH}_3$, and C-Cl functional groups.
- ^{13}C NMR shows nine unique carbons, including one methoxy carbon and eight aromatic carbons consistent with the substituted indole ring.
- ^1H NMR reveals the number and connectivity of all protons, confirming the substitution pattern on the indole scaffold.
- UV-Vis confirms the presence of the conjugated indole chromophore.

This multi-faceted, self-validating approach provides a high degree of confidence in the final structural assignment and serves as a robust template for the characterization of other novel heterocyclic compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-5-methoxy-1H-indole | C9H8ClNO | CID 13113493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 6-Chloroindole [webbook.nist.gov]
- 9. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchdata.edu.au [researchdata.edu.au]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [spectroscopic characterization of 6-Chloro-5-methoxy-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367382#spectroscopic-characterization-of-6-chloro-5-methoxy-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com